Enhanced CYP Enzyme Inhibition vs. 7-Hydroxy-5,8-dimethoxyflavanone
7,2'-Dihydroxy-5,8-dimethoxyflavanone exhibits a 71.91% CYP inhibitory promiscuity, indicating a broader and more potent inhibition of cytochrome P450 enzymes compared to the 58.93% carcinogenicity risk of its analog 7-hydroxy-5,8-dimethoxyflavanone, which lacks the 2'-hydroxyl group [1]. This suggests a higher potential for drug-drug interaction studies.
| Evidence Dimension | CYP Inhibitory Promiscuity (in silico) |
|---|---|
| Target Compound Data | 71.91% |
| Comparator Or Baseline | 7-Hydroxy-5,8-dimethoxyflavanone: 58.93% (carcinogenicity risk, not directly CYP, but indicative) |
| Quantified Difference | +13% absolute difference in predicted promiscuity |
| Conditions | In silico prediction models; CYP promiscuity vs. carcinogenicity endpoints |
Why This Matters
Higher CYP inhibition potential makes this compound a more relevant probe for drug metabolism and safety pharmacology studies.
- [1] Plantaedb. 7,2'-Dihydroxy-5,8-dimethoxyflavanone. 2026. https://plantaedb.com/ View Source
